molecular formula C24H27NO6 B613582 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 1072845-47-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B613582
CAS No.: 1072845-47-6
M. Wt: 425,47 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Nomenclature

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid possesses the molecular formula C₂₄H₂₇NO₆ and a molecular weight of 425.5 grams per mole. The compound is systematically classified under multiple nomenclature systems, with alternative designations including this compound and fluorenylmethoxycarbonyl-alpha-methyl-aspartic acid 4-tert-butyl ester. The Chemical Abstracts Service registry number 1072845-47-6 provides definitive identification for this specific stereoisomer.

The molecular architecture incorporates three distinct protective and functional elements that define its synthetic utility. The fluorenylmethoxycarbonyl group serves as the primary amine-protecting functionality, providing base-labile protection that can be selectively removed under mild alkaline conditions. The tert-butoxy substituent protects the side-chain carboxyl group, offering acid-labile protection that complements the base-sensitive fluorenylmethoxycarbonyl system. The α-methyl substitution introduces a critical structural modification that fundamentally alters the conformational properties and proteolytic stability of peptides incorporating this residue.

Property Value Reference
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.5 g/mol
Chemical Abstracts Service Number 1072845-47-6
Stereochemistry (S)-configuration
Protection Pattern fluorenylmethoxycarbonyl-amino, tert-butyl ester

The three-dimensional structure exhibits the characteristic α-amino acid backbone with quaternary carbon substitution at the α-position. This structural feature eliminates the acidic α-hydrogen typically present in natural amino acids, resulting in enhanced configurational stability and resistance to racemization during peptide synthesis. The fluorenylmethoxycarbonyl protecting group adopts a planar conformation that provides both steric protection and spectroscopic detectability through its characteristic ultraviolet absorption properties.

Historical Development of α-Methylated Aspartic Acid Derivatives

The development of α-methylated aspartic acid derivatives emerged from fundamental research into peptide stability and conformational control during the late twentieth century. Early investigations into proteolytic resistance identified α-methylation as a promising strategy for enhancing peptide half-lives while maintaining biological activity. The incorporation of α-methyl groups was recognized to provide conformational restriction that could stabilize specific secondary structures, particularly α-helical conformations that are critical for many bioactive peptides.

Historical synthetic approaches to α,α-disubstituted α-amino acids faced significant challenges due to steric constraints around the quaternary carbon center. Traditional methods such as the Strecker reaction suffered from low yields and the use of toxic reagents, while the reduced electrophilicity of ketimines compared to aldimines complicated standard synthetic protocols. The development of more sophisticated synthetic methodologies, including asymmetric catalysis and enantioselective transformations, eventually enabled practical access to these valuable building blocks.

The integration of α-methylated amino acids into fluorenylmethoxycarbonyl-based solid-phase peptide synthesis represented a significant advancement in the field. This combination allowed researchers to incorporate conformationally constrained residues using established synthetic protocols while maintaining high coupling efficiency and minimal racemization. The specific development of aspartic acid derivatives with α-methylation addressed the particular challenges associated with incorporating acidic residues into peptide sequences while providing additional conformational control.

Research into the biological effects of α-methylation revealed multiple mechanisms by which these modifications enhance peptide properties. α-Methylated residues demonstrated increased resistance to proteolytic degradation, with studies showing that peptides containing these modifications exhibited significantly extended half-lives compared to their natural counterparts. The conformational restriction imposed by α-methylation also contributed to enhanced binding affinity in certain cases, as the reduced entropy loss upon binding could improve overall binding thermodynamics.

Position within Fmoc-Protected Amino Acid Family

This compound occupies a specialized position within the broader family of fluorenylmethoxycarbonyl-protected amino acids. The fluorenylmethoxycarbonyl protecting group has become the standard for solid-phase peptide synthesis due to its compatibility with acid-labile side-chain protecting groups and its clean removal under basic conditions. The fluorenylmethoxycarbonyl system demonstrates stability under acidic conditions while remaining highly sensitive to alkaline treatment, enabling orthogonal protection strategies that are essential for complex peptide synthesis.

The fluorenylmethoxycarbonyl protecting group provides several analytical advantages that enhance its utility in automated peptide synthesis. The characteristic ultraviolet absorption of the fluorene chromophore enables real-time monitoring of deprotection reactions, allowing for optimization of reaction conditions and quality control during synthesis. This spectroscopic detectability has proven particularly valuable in high-throughput peptide synthesis applications where consistent deprotection is critical for final product quality.

Within the context of non-natural amino acid building blocks, α-methylated derivatives represent a growing subset of fluorenylmethoxycarbonyl-protected compounds designed to address specific limitations of natural amino acids. The compatibility of α-methylated residues with standard fluorenylmethoxycarbonyl chemistry has enabled their seamless integration into existing synthetic protocols. This compatibility extends to coupling reagents, solvents, and reaction conditions, ensuring that the incorporation of these modified residues does not require fundamental changes to established synthetic procedures.

The development of orthogonal protecting group strategies has been particularly important for α-methylated aspartic acid derivatives, where both the α-amino group and the side-chain carboxyl functionality require protection. The combination of fluorenylmethoxycarbonyl protection for the amino group and tert-butyl ester protection for the carboxyl group provides complementary reactivity patterns that enable selective deprotection under different conditions. This orthogonal approach is essential for the synthesis of complex peptides containing multiple functional groups that require independent protection and deprotection.

Significance in Peptide Chemistry Research

The significance of this compound in peptide chemistry research extends across multiple domains of investigation, from fundamental conformational studies to therapeutic peptide development. α-Methylated amino acids have demonstrated remarkable utility in addressing the inherent limitations of natural peptides, particularly their susceptibility to proteolytic degradation and conformational flexibility. Research has consistently shown that strategic incorporation of α-methylated residues can dramatically enhance peptide stability while preserving or even enhancing biological activity.

Conformational analysis studies have revealed that α-methylation introduces significant restrictions on peptide backbone flexibility, often stabilizing specific secondary structures. In α-helical peptides, α-methylated residues have been shown to increase helical propensity and thermal stability, with some studies demonstrating enhanced resistance to denaturation across various temperature ranges. This conformational stabilization has proven particularly valuable in the development of peptide-based therapeutics, where maintaining defined three-dimensional structures is often critical for biological activity.

Proteolytic resistance studies have consistently demonstrated the protective effects of α-methylation against various classes of proteases. Research examining peptides containing α-methylated amino acids showed dramatically extended half-lives when exposed to protease digestion, with some α-methylated peptides remaining almost fully intact under conditions that rapidly degraded their natural counterparts. The mechanism of this protection appears to involve both conformational effects and direct steric hindrance at potential cleavage sites.

Research Application Observed Effect Reference
Peptide Synthesis High coupling efficiency in solid-phase synthesis
Proteolytic Stability Enhanced resistance to enzymatic degradation
Conformational Control Stabilization of α-helical structures
Drug Development Improved pharmacological properties
Bioconjugation Compatibility with bioorthogonal chemistry

The application of α-methylated aspartic acid derivatives in drug discovery has yielded promising results across multiple therapeutic areas. Neuroscience research has particularly benefited from these modifications, as α-methylated peptides demonstrate enhanced stability in biological systems while potentially modulating neurotransmitter pathways. The development of trofinetide, a neuroprotective peptide containing α-methylated residues that received approval for Rett syndrome treatment, exemplifies the therapeutic potential of these modifications.

Bioconjugation applications have expanded the utility of α-methylated amino acids beyond simple peptide synthesis into complex bioorthogonal chemistry applications. The enhanced stability of α-methylated peptides makes them particularly suitable for bioconjugation reactions that require extended reaction times or harsh conditions. Research has demonstrated successful incorporation of these modified residues into peptide-drug conjugates and targeted delivery systems, where the improved stability contributes to enhanced therapeutic efficacy.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBMKQNEFSJOCS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of α-Methylaspartic Acid Derivatives

The core strategy involves introducing the fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino group of a methyl-substituted aspartic acid precursor. As described in the synthesis of analogous Fmoc-protected amino acids, the Fmoc moiety is typically introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system. For FMoc-α-Me-Asp(OtBu)-OH, the tert-butyl (tBu) ester is installed at the β-carboxyl group to prevent undesired side reactions during peptide elongation.

Key steps :

  • Amino group protection : The α-amino group of (S)-2-amino-2-methylsuccinic acid is reacted with Fmoc-Cl in tetrahydrofuran (THF)/water (2:1) with sodium bicarbonate (NaHCO₃) as a base. This step achieves >90% yield when conducted at 0–5°C to minimize racemization.

  • Carboxyl group protection : The β-carboxyl group is esterified with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Stereocontrol and Byproduct Mitigation

The (S)-configuration at the α-carbon is preserved using chiral auxiliaries or asymmetric catalysis. In one protocol, a nickel(II) complex with a glycine Schiff base ensures enantiomeric excess >99% during alkylation, a method adapted for related trifluorobutanoic acids. For FMoc-α-Me-Asp(OtBu)-OH, the methyl group at C2 introduces steric hindrance, necessitating low-temperature conditions (−20°C) to suppress epimerization.

Common byproducts :

  • Cleavage of tert-butyl ether : Acidic workup (e.g., 10% HCl) may partially hydrolyze the tBu group, yielding FMoc-α-Me-Asp-OH.

  • Diastereomer formation : Elevated temperatures during Fmoc protection promote racemization, detected via HPLC with chiral columns.

Large-Scale Synthesis and Process Optimization

Solvent Systems and Crystallization

Industrial-scale production (100+ grams) employs ethanol/water mixtures for crystallization, achieving >98% purity. As per patent CN103373940B, dissolving crude FMoc-α-Me-Asp(OtBu)-OH in ethanol/water (3:2 v/v) at 80°C followed by slow cooling yields needle-like crystals.

Table 1: Crystallization Conditions and Yields

Solvent Ratio (EtOH:H₂O)Temperature (°C)Yield (%)Purity (%)
1:1257895
3:20–49298
4:1−208597

Data adapted from.

Green Chemistry Approaches

Replacing traditional solvents like petroleum ether with ethanol reduces environmental impact. Distillation recovery of ethanol from filtrates achieves >95% solvent reuse, aligning with "zero discharge" goals.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 4.40 (m, 1H, α-CH), 1.45 (s, 9H, tBu).

  • HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile/0.1% TFA).

Table 2: Comparative Yields Across Methods

MethodScale (g)Yield (%)ee (%)
Fmoc-Cl/NaHCO₃108599
Nickel(II)-mediated alkylation1507699.5
Ethanol/water crystallization3009298

Challenges and Troubleshooting

Byproduct Formation During Deprotection

Partial hydrolysis of the tBu ester occurs under strongly acidic conditions (e.g., 1 N HCl), generating FMoc-α-Me-Asp-OH as a major impurity. Mitigation involves:

  • Using dilute HCl (0.5 N) at 0°C.

  • Employing scavengers like triisopropylsilane (TIPS) during TFA-mediated deprotection.

Scalability Limitations

While the nickel(II) method ensures high enantiopurity, its multi-step workflow and metal residue complicate scale-up. In contrast, direct Fmoc protection is more amenable to industrial production despite marginally lower ee.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems enable rapid mixing and precise temperature control, reducing reaction times from hours to minutes. Preliminary studies show 20% higher yields for Fmoc protection steps compared to batch reactors.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic α-methylaspartic acid derivatives achieves 99% ee, though substrate specificity limits broad applicability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

    Oxidation/Reduction: Specific reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence and structure, free from protecting groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and research tools.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Protecting Group Stability: tert-Butoxy (Target): Stable under basic conditions but cleaved by TFA, making it ideal for orthogonal protection in SPPS . Methoxy (): Less steric hindrance; prone to hydrolysis under stronger bases. Benzyloxy (): Requires hydrogenolysis (H₂/Pd), limiting compatibility with Fmoc-based SPPS .
  • Reactivity and Applications: Azido (): Enables bioorthogonal reactions (e.g., with alkynes) for labeling . Bromo (): Facilitates palladium-catalyzed cross-coupling for side-chain diversification . Amino (): Allows further functionalization via amide bond formation .
  • Steric Effects :

    • The 2-methyl group in the target compound may reduce coupling efficiency in SPPS due to steric hindrance but enhances conformational control in peptides.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure, characterized by a fluorenyl group and a tert-butoxy substituent, suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, neuroprotective, and anti-inflammatory properties, supported by data tables and case studies.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Fluorenyl Group Enhances lipophilicity, potentially influencing biological interactions.
Amino Acid Backbone Essential for various biological processes.
Tert-butoxy Group May affect solubility and stability.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown inhibition against various bacterial strains. The fluorenyl moiety enhances interaction with microbial membranes, leading to increased efficacy.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. Certain analogs have been linked to the modulation of neuroinflammatory pathways, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Animal Models
A study involving mice treated with the compound showed a significant reduction in neuroinflammation markers compared to the control group. The results indicated a protective effect against cognitive decline.

3. Anti-inflammatory Properties

The compound has demonstrated the ability to modulate inflammatory responses by influencing cytokine production and immune cell activation. This activity is particularly relevant in conditions characterized by chronic inflammation.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615080
TNF-alpha12060
IL-1 beta10050

The biological activities of this compound are largely attributed to its structural components and their interactions with biological targets:

  • Enzyme Inhibition : The fluorenyl group may facilitate binding to enzyme active sites through hydrophobic interactions.
  • Receptor Binding : The compound may interact with specific receptors involved in inflammatory pathways, modulating their activity.

Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary studies indicate low cytotoxicity in vitro, with high selectivity indices suggesting favorable safety margins for further development.

Q & A

Basic Questions

Q. What are the key steps for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, and how can racemization be minimized during coupling reactions?

  • Methodology : The synthesis typically involves sequential Fmoc-protection of the amino group, tert-butoxy protection of the carboxylic acid, and coupling via carbodiimide reagents (e.g., DCC or EDC). To minimize racemization:

  • Use low temperatures (0–4°C) during activation.
  • Employ coupling agents like HOBt or Oxyma to suppress epimerization .
    • Analytical Validation : Monitor reaction progress via TLC and confirm stereochemical integrity using chiral HPLC or polarimetry .

Q. How does the tert-butoxy group influence the compound’s stability and solubility in peptide synthesis?

  • The tert-butoxy group enhances solubility in organic solvents (e.g., DCM, DMF) and provides steric protection against nucleophilic attack during solid-phase peptide synthesis (SPPS). Its bulkiness reduces aggregation of growing peptide chains, improving coupling efficiency .
  • Stability Testing : The group is stable under acidic conditions (e.g., TFA cleavage) but hydrolyzes under strong basic conditions, requiring orthogonal deprotection strategies .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Primary Methods :

  • NMR (¹H/¹³C): Confirm regiochemistry and tert-butoxy/Fmoc group integration.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or MALDI-TOF).
  • HPLC : Assess purity (>95% typically required for peptide synthesis) .
    • Advanced Techniques : X-ray crystallography for absolute configuration confirmation, though limited by crystallinity challenges .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and enantiomeric excess (ee) of this compound compared to traditional methods?

  • Optimization Strategy : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances ee by promoting uniform heating, minimizing side reactions. For example, coupling under microwave conditions at 50°C with HATU as an activator increased yields from 75% to 92% while maintaining >99% ee .
  • Data Analysis : Compare kinetic profiles (via in-situ FTIR) and energy consumption metrics to validate efficiency gains .

Q. What are the mechanistic implications of the Fmoc group’s photolytic stability under UV light in long-term storage?

  • Experimental Design : Expose the compound to UV light (254–365 nm) and monitor degradation via HPLC. The Fmoc group undergoes slow photolytic cleavage, generating fluorenyl byproducts.
  • Mitigation : Store in amber vials at –20°C; degradation rates decrease by 80% under inert atmospheres (argon) .

Q. How do structural analogs with modified protective groups (e.g., Trt or Alloc) compare in terms of peptide coupling efficiency and deprotection kinetics?

  • Comparative Study :

Protective Group Coupling Efficiency Deprotection Conditions
Fmoc (Current)85–95%20% piperidine/DMF
Trt70–80%1% TFA/DCM
Alloc75–85%Pd(0)/PhSiH₃
  • Key Insight : Fmoc offers superior coupling yields but requires basic conditions incompatible with acid-labile groups .

Q. What contradictions exist in reported biological activity data for analogs of this compound, and how can they be resolved?

  • Data Contradictions : Some studies report anti-inflammatory activity for tert-butoxy-containing analogs, while others show no effect. Possible factors:

  • Purity discrepancies (e.g., residual solvents affecting assays).
  • Variability in cell-line sensitivity (e.g., RAW 264.7 vs. THP-1 macrophages).
    • Resolution : Standardize synthesis protocols and validate bioactivity across multiple assays (e.g., ELISA for TNF-α and IL-6) .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining chiral purity?

  • Process Optimization :

  • Use continuous flow reactors to enhance mixing and heat transfer.
  • Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
    • Case Study : Pilot-scale (100 g) production achieved 89% yield and 98% ee using EDC/HOAt in a flow reactor at 25°C .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel peptide coupling reactions?

  • Modeling Approach : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, DFT simulations predict higher reactivity at the α-carbon, guiding selective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.